molecular formula C21H17F2N3O3 B2983305 N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide CAS No. 1009520-38-0

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Cat. No.: B2983305
CAS No.: 1009520-38-0
M. Wt: 397.382
InChI Key: WJWSRKRPSHRAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a structurally complex molecule featuring a naphtho[1,8-ef][1,4]diazepine core fused with a substituted acetamide moiety. The 4-(difluoromethoxy)phenyl substituent distinguishes it from related compounds, as the difluoromethoxy group (-OCHF₂) confers unique electronic and steric properties. Such fluorinated groups are often incorporated to enhance metabolic stability, lipophilicity, and binding affinity in drug discovery contexts.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c22-21(23)29-14-9-7-13(8-10-14)24-18(27)11-17-20(28)26-16-6-2-4-12-3-1-5-15(25-17)19(12)16/h1-10,17,21,25H,11H2,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWSRKRPSHRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(C(=O)NC3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydronaphthodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthodiazepine ring system.

    Introduction of the Difluoromethoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions where a difluoromethoxyphenyl halide reacts with an amine or other nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and diazepine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Molecular Weight and Lipophilicity

  • The target compound’s difluoromethoxy group increases molar mass compared to the ethoxy (375.42 g/mol) and methyl (345.39 g/mol) analogs.
  • The ethoxy group (-OCH₂CH₃) introduces greater steric bulk than methyl (-CH₃), which may reduce solubility in polar solvents.

Acidity and Ionization

  • The methylphenyl analog has a predicted pKa of 14.20, indicating low acidity and minimal ionization at physiological pH. The difluoromethoxy group’s electron-withdrawing nature may lower the pKa slightly compared to ethoxy or methyl, increasing acidity and altering bioavailability.

Pharmacological Implications

Metabolic Stability

Binding Affinity

  • The diazepine core provides conformational flexibility for receptor interactions, while the difluoromethoxy group’s polarity may enhance hydrogen bonding with target proteins.

Comparison with Non-Diazepine Analogs

  • Compounds like 2-{4-[(5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide () share the difluoromethoxy group but employ a benzimidazole-sulfinyl core, suggesting divergent biological targets.

Biological Activity

N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group attached to a phenyl ring and is linked to a diazepine derivative through an acetamide bond. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19F2N3O3
Molecular Weight379.36 g/mol
CAS Number894019-51-3

The biological activity of this compound is believed to involve interactions with specific molecular targets. The difluoromethoxy group enhances the compound's lipophilicity and may influence its binding affinity to various receptors or enzymes. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Recent research indicates that compounds similar to this one can inhibit cell proliferation in various cancer cell lines. For instance:

  • MCF-7 Cell Line : Studies have shown that related compounds can induce cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM) .

Antimicrobial Activity

In vitro tests have demonstrated that compounds containing the difluoromethoxy group exhibit moderate antimicrobial effects against several bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound and its analogs:

  • Cytotoxicity Studies : Various analogs were tested against cancer cell lines such as MCF-7 and Hek293-T cells. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 25 µM depending on the specific structural modifications .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. For example:
    • Compounds similar to this compound showed moderate inhibition with IC50 values around 15 µM for COX enzymes .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study focused on the anticancer properties of a related compound revealed that treatment with varying concentrations resulted in significant reduction in cell viability. The study highlighted the importance of structural features such as the difluoromethoxy group in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.